molecular formula C27H43N3O B012621 (6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol CAS No. 108345-00-2

(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No.: B012621
CAS No.: 108345-00-2
M. Wt: 425.6 g/mol
InChI Key: XSCCVONAMAFUQP-LQHRJJHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-3-azido-25-hydroxyvitamin D3 is a vitamin D.

Scientific Research Applications

Research Applications of Similar Compounds

1. Synthesis of Carbapentopyranoses

In the context of carbohydrate chemistry, studies have shown the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses using methods that might be relevant to the synthesis or functionalization of our target compound. For instance, Cossy et al. (1995) investigated the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of related complex molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

2. Synthesis of Cyclohexane Derivatives

In the field of medicinal chemistry, research on the synthesis of cyclohexane derivatives, which share structural similarities with the target compound, can offer insights into potential research applications. For example, Šála et al. (2004) explored the synthesis of racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C -nucleoside analogues, highlighting a possible route for generating analogues of biologically significant compounds (Šála, Hřebabecký, Masojídková, & Holý, 2004).

3. Metallocene Catalysts in Polymerization

Research into metallocene catalysts for olefin polymerization provides insights into the potential application of our target compound in materials science. Chien et al. (1992) discussed the use of metallocene catalysts in the stereoblock propylene polymerization, a process potentially relevant to the synthesis or modification of the target compound (Chien, Hidalgo Llinas, Rausch, Lin, Winter, Atwood, & Bott, 1992).

4. Antibacterial Applications of Indene Compounds

The synthesis and application of indene compounds, which might be structurally related to our target compound, in the field of antibacterial research have been explored. Wanibuchi et al. (2018) studied indene compounds synthetically derived from Vitamin D, revealing their selective antibacterial action on Helicobacter pylori, a pathogen linked to gastric cancer (Wanibuchi, Hosoda, Ihara, Tajiri, Sakai, Masui, Takahashi, Hirai, & Shimomura, 2018).

Properties

CAS No.

108345-00-2

Molecular Formula

C27H43N3O

Molecular Weight

425.6 g/mol

IUPAC Name

(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C27H43N3O/c1-19-10-13-23(29-30-28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)31/h11-12,20,23-25,31H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24+,25+,27-/m1/s1

InChI Key

XSCCVONAMAFUQP-LQHRJJHOSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)N=[N+]=[N-])C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C

Synonyms

3-DAHV-D3
3-deoxy-3-azido-25-hydroxycholecalciferol
3-deoxy-3-azido-25-hydroxyvitamin D3
3-deoxy-3-azido-25-hydroxyvitamin D3, 26,27-3H-labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Reactant of Route 2
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Reactant of Route 3
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Reactant of Route 4
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Reactant of Route 5
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Reactant of Route 6
(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

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